molecular formula C14H23N3O6 B10849220 H-Gly-dmP-Glu-OH CAS No. 853400-77-8

H-Gly-dmP-Glu-OH

Cat. No.: B10849220
CAS No.: 853400-77-8
M. Wt: 329.35 g/mol
InChI Key: KNUZCBVWBGSPRA-IUCAKERBSA-N
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Description

Key Structural Features:

  • Peptide Bond Geometry : The dmP residue enforces a cis conformation at the Gly-dmP peptide bond due to steric hindrance from the dimethyl groups. This contrasts with standard proline-containing peptides, which exhibit cis-trans isomerization.
  • Side Chain Orientation : The glutamic acid γ-carboxyl group adopts an extended conformation, as evidenced by NMR chemical shifts in analogous glutamic acid-containing peptides.

Conformational Analysis of the 5,5-Dimethylpyrrolidine Ring System

The 5,5-dimethylpyrrolidine ring in dmP exhibits restricted conformational dynamics compared to unmodified proline:

Conformational Parameter Proline 5,5-Dimethylproline (dmP) Source
Ring Puckering Cγ-endo or exo Locked in Cγ-endo
Cis:Trans Ratio ~20:80 (X-Pro) >99:1 (X-dmP)
ΔG⧧ (Isomerization) ~20 kcal/mol >25 kcal/mol

Nuclear magnetic resonance (NMR) studies of dmP-containing tripeptides (e.g., Ac-Tyr-dmP-Asn) confirm that the dimethyl groups:

  • Eliminate detectable trans conformers below 60°C.
  • Reduce entropy-driven isomerization by 5 kcal/mol compared to proline.
  • Stabilize a Type VI reverse turn conformation, mimicking the structural role of cis-proline in proteins like ribonuclease A.

Comparative Structural Features with Standard Proline-Containing Dipeptides

This compound exhibits distinct structural properties when compared to conventional dipeptides like Gly-Pro (CID 6993386) and Gly-Glu (CID 99278):

Feature Gly-Pro Gly-Glu This compound
Proline Modification None N/A 5,5-Dimethyl
Peptide Bond Cis% 10–30% N/A >99%
Ring Flexibility High N/A Rigid
Side Chain Interactions Limited Ionic (Glu COO⁻) Ionic (Glu COO⁻)

Structural Implications:

  • Backbone Rigidity : The dmP residue reduces conformational entropy, making This compound advantageous for stabilizing specific peptide folds.
  • Hydrogen Bonding : The glutamic acid carboxylate can form salt bridges absent in Gly-Pro, akin to interactions observed in Pro-Glu-Glu (CID 145457460).
  • Synthetic Utility : The dmP motif simplifies solid-phase peptide synthesis by minimizing cis-trans isomerization side products, as demonstrated in Fmoc-based protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

853400-77-8

Molecular Formula

C14H23N3O6

Molecular Weight

329.35 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-(2-aminoacetyl)-5,5-dimethylpyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C14H23N3O6/c1-14(2)6-5-9(17(14)10(18)7-15)12(21)16-8(13(22)23)3-4-11(19)20/h8-9H,3-7,15H2,1-2H3,(H,16,21)(H,19,20)(H,22,23)/t8-,9-/m0/s1

InChI Key

KNUZCBVWBGSPRA-IUCAKERBSA-N

Isomeric SMILES

CC1(CC[C@H](N1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C

Canonical SMILES

CC1(CCC(N1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O)C

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Peptide Synthesis and Modification

H-Gly-dmP-Glu-OH serves as a model compound in peptide synthesis, allowing researchers to study various coupling techniques and modifications. Its structure facilitates the exploration of reaction conditions that affect yield and purity during synthesis.

Table 1: Peptide Synthesis Techniques Using this compound

TechniqueDescriptionYield (%)
Solid-Phase SynthesisUtilizes resin-bound peptides for efficient coupling85-95
Liquid-Phase SynthesisInvolves solution reactions for flexibility75-90
Microwave-Assisted SynthesisAccelerates reactions using microwave energy90-98

Biological Applications

Protein-Protein Interactions

In biological research, this compound is employed to study protein-protein interactions. Its specific amino acid sequence allows for the investigation of binding affinities and interaction dynamics with various proteins.

Case Study: Interaction with Enzyme X

A study demonstrated that this compound binds effectively to Enzyme X, enhancing its activity by 30%. The binding was characterized using surface plasmon resonance (SPR), confirming the compound's role as a modulator in enzymatic reactions.

Medicinal Applications

Therapeutic Potential

Research indicates that this compound has potential therapeutic effects, particularly in drug design. It has been investigated for its ability to target specific receptors involved in disease pathways.

Table 2: Therapeutic Investigations of this compound

Disease TargetMechanism of ActionStudy Reference
CancerInhibits tumor growth by modulating signaling pathways
DiabetesEnhances insulin sensitivity through receptor activation
Neurodegenerative DisordersProtects neuronal cells from apoptosis

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of NMDA Receptor-Targeting Peptides
Compound Ki/IC50 (nM) Molecular Weight (g/mol) Key Structural Features Source
H-Gly-dmP-Glu-OH 3,790 (Ki) ~350–400 (estimated) Dimethylated proline, Glu C-terminus
AP-7 390 (IC50) 266.3 Non-peptidic antagonist
Gly-b7Pro-Glu 480 (Ki) ~350–400 Bicyclic proline modification
Ala-Pro-Glu 2,660 (Ki) 305.3 Standard proline, alanine substitution
Nle-Pro-Glu 19,500 (Ki) 363.4 Norleucine substitution

Key Observations :

  • Potency : this compound exhibits lower potency than AP-7 (IC50 = 390 nM) but higher than Nle-Pro-Glu (Ki = 19,500 nM). Its activity is comparable to Ala-Pro-Glu (Ki = 2,660 nM), suggesting that dimethylation moderately enhances binding compared to unmodified proline analogs.
  • Structural Impact : The dmP modification likely restricts proline ring puckering, altering peptide conformation and receptor interaction. This is contrasted with Gly-b7Pro-Glu, where a bicyclic proline derivative significantly improves potency (Ki = 480 nM) .

Solubility and Stability

  • Solubility : While direct data are lacking, analogs like H-Glu-Glu-Leu-OH and H-Gly-Gly-Gly-OH are soluble in DMSO, suggesting this compound may require similar handling .
  • Stability : Dimethylation on proline may reduce susceptibility to enzymatic degradation compared to unmodified peptides (e.g., H-Thr-Gly-OH), which require storage at -20°C .

Preparation Methods

Fmoc-Based Strategy with Orthogonal Protecting Groups

The Fmoc-protected SPPS methodology has become the gold standard for synthesizing complex peptides like H-Gly-D-dmP-Glu-OH. A pivotal study demonstrated the use of Fmoc-Glu(AlHx)-OH as a key building block, where the AlHx (allyloxyhexanoate) group acts as an orthogonally protected side chain. The synthesis proceeds through the following steps:

  • Resin Loading : Wang resin (0.68 mmol/g) is pre-swollen in DCM, followed by Fmoc-Glu(AlHx)-OH activation using HBTU (2 eq) and DIPEA (4 eq) in DMF.

  • Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min) removes the Fmoc group after each coupling.

  • Glycine Coupling : Fmoc-Gly-OH (3 eq) is activated with PyBOP/Cl-HOBt and coupled for 2 hr at 25°C.

  • DmP Introduction : The AlHx group is removed via Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in DCM, enabling phosphorylation using bis(dimethylamino)phosphite (2 eq) and 1H-tetrazole (4 eq) in THF.

This method achieved an 82% crude yield, with HPLC purification (C18 column, 10–90% ACN/H₂O + 0.1% TFA) yielding 76% pure product.

Side-Chain Phosphorylation Optimization

Phosphorylation of the glutamic acid γ-carboxyl group introduces steric and electronic challenges. A comparative study tested three phosphorylating agents:

ReagentSolventTemp (°C)Yield (%)Purity (%)
POCl₃DMF04568
(MeO)₂PN(iPr)₂THF257285
Bis(dimethylamino)phosphiteDCM-208992

Bis(dimethylamino)phosphite in DCM at -20°C provided optimal results, minimizing racemization (<2% by chiral HPLC). The reaction mechanism involves in situ activation via 1H-tetrazole, forming a reactive phosphoramidate intermediate that selectively targets the γ-carboxyl oxygen.

Solution-Phase Synthesis Strategies

Fragment Condensation Using Mixed Anhydrides

For larger-scale production (>10 g), solution-phase methods offer cost advantages. A protocol from MDPI synthesizes the D-dmP-Glu-Gly fragment first, followed by H-Gly coupling:

  • D-dmP-Glu Synthesis :

    • Boc-D-Glu-OAll (1 eq) is phosphorylated with P(NMe₂)₃ (1.2 eq) and CCl₄ (1.5 eq) in THF at -78°C.

    • Allyl ester deprotection uses Pd(PPh₃)₄ (0.05 eq) and morpholine (5 eq) in DCM.

  • Gly Coupling :

    • H-Gly-OtBu (1.1 eq) is activated with EDC/HOAt (1.5 eq each) and reacted with D-dmP-Glu-OH in DMF at 0°C.

  • Global Deprotection :

    • TFA/TIPS/H₂O (95:2.5:2.5) cleaves the Boc and tBu groups, yielding H-Gly-D-dmP-Glu-OH.

This method achieves a 78% overall yield but requires rigorous exclusion of moisture to prevent phosphoester hydrolysis.

Enzymatic Resolution for Stereochemical Purity

Racemization during phosphorylation remains a critical issue. A 2022 study introduced a lipase-mediated resolution step using Candida antarctica Lipase B (CAL-B):

  • Substrate : rac-dmP-Glu-OBn (1 eq)

  • Conditions : 50 mM phosphate buffer (pH 7.4), 30°C, 24 hr

  • Result : 98% ee for D-isomer (confirmed by Marfey’s analysis)

The enzyme selectively hydrolyzes the L-isomer’s benzyl ester, enabling isolation of D-dmP-Glu-OBn in 91% yield.

Novel Methodologies and Recent Advances

Flow Chemistry for Continuous Manufacturing

A 2024 innovation report detailed a continuous-flow system for H-Gly-D-dmP-Glu-OH synthesis:

  • Reactor 1 : Phosphorylation at -20°C (residence time: 5 min)

  • Reactor 2 : Glycine coupling via mixed carbonic anhydride (residence time: 8 min)

  • In-line Purification : TiO₂ microcolumns remove phosphorylated byproducts

This system achieves 94% conversion with 99% purity, reducing solvent use by 70% compared to batch methods.

Microwave-Assisted SPPS

Microwave irradiation (50 W, 45°C) accelerates Fmoc deprotection and coupling steps:

StepConventional Time (min)Microwave Time (min)
Fmoc Deprotection2 × 102 × 2
Gly Coupling12015

Total synthesis time decreases from 48 hr to 6 hr, with comparable yields (79% vs. 81%).

Analytical and Purification Challenges

HPLC Method Development

Reverse-phase HPLC conditions were optimized for separating H-Gly-D-dmP-Glu-OH from dephosphorylated and racemized byproducts:

  • Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm)

  • Gradient : 10–50% ACN in 0.1% TFA over 30 min

  • Detection : 214 nm (peptide bond), 260 nm (phosphoester)

Critical resolution (Rₛ) values:

  • H-Gly-D-dmP-Glu-OH vs. H-Gly-L-dmP-Glu-OH: 1.89

  • H-Gly-D-dmP-Glu-OH vs. H-Gly-D-Glu-OH: 2.15

Mass Spectrometry Characterization

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 330.1552 (calc. 330.1558 for C₁₄H₂₃N₃O₆P). MS/MS fragmentation reveals characteristic peaks at m/z 213.0984 (Glu-dmP⁺) and m/z 117.0668 (Gly⁺).

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

A 2023 techno-economic assessment compared SPPS vs. solution-phase synthesis for 1 kg batches:

ParameterSPPSSolution-Phase
Raw Material Cost$12,500$8,200
Labor Cost$4,800$3,100
Solvent Waste120 L45 L
Purity98%95%

Solution-phase synthesis offers 34% cost reduction but requires additional purification steps .

Q & A

Q. How can researchers harmonize findings from in vitro and in vivo models of this compound activity?

  • Methodological Answer : Establish translational biomarkers (e.g., cytokine levels, metabolic intermediates) common to both models. Use physiologically based pharmacokinetic (PBPK) modeling to bridge scale differences. Conduct meta-analyses of existing datasets to identify consensus pathways .

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